molecular formula C16H15NO5 B2702650 N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1396865-25-0

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2702650
CAS No.: 1396865-25-0
M. Wt: 301.298
InChI Key: HZQFIDFPPHQEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core substituted with a 7-methoxy group and a carboxamide side chain linked to a 2-hydroxyethyl-furan-3-yl moiety. Its molecular formula is C₁₆H₁₅NO₅ (calculated molecular weight: 301.30 g/mol). This structure positions it as a candidate for pharmacological studies, particularly in antimicrobial or antitumor applications, given benzofuran derivatives' established bioactivity .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-20-13-4-2-3-10-7-14(22-15(10)13)16(19)17-8-12(18)11-5-6-21-9-11/h2-7,9,12,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQFIDFPPHQEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide controlled heating, leading to efficient synthesis under mild conditions . This method is advantageous for scaling up the production process while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and polysubstituted furans .

Scientific Research Applications

Chemistry

In the field of chemistry, N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to generate furan derivatives.
  • Reduction : The compound can be reduced to form dihydrofuran derivatives.
  • Substitution : Electrophilic substitution can occur at the furan ring, leading to diverse substituted derivatives.

These reactions facilitate the development of new compounds with tailored properties for specific applications.

Biology

The compound has been investigated for its potential biological activities, particularly as a bioactive agent with antimicrobial and anticancer properties. Preliminary studies suggest:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells .

    A notable study demonstrated that certain Mannich bases derived from similar structures showed significant cytotoxicity compared to standard chemotherapeutics .

Medicine

In medicinal chemistry, this compound is explored for drug development targeting specific biological pathways. Its ability to modulate enzyme activity suggests potential applications in treating diseases related to inflammation and cancer.

A review of Mannich bases highlighted their role in drug design, emphasizing their anticancer and anti-inflammatory properties . The compound's interaction with molecular targets could lead to the development of novel therapeutic agents.

Industry

The compound's unique electronic and optical properties make it suitable for applications in advanced materials science. It is being explored in the development of electronic devices and optoelectronic materials due to its favorable characteristics .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound exhibited IC50 values lower than 10 µg/mL for HepG2 cells, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research on Mannich bases related to this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The furan and benzofuran moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation . The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

Carboxamide Side Chain Variations The target compound’s 2-hydroxyethyl-furan-3-yl group contrasts with Compound 22’s 4-methoxybenzyl and N-methyl-methoxy groups.

Benzofuran Core Modifications The 7-methoxy group in the target and Compound 22 enhances electron-donating effects, stabilizing the aromatic system. In contrast, the 5-fluoro and 3-methylsulfanyl groups in introduce electronegative and steric effects, altering binding affinity and antimicrobial activity .

Synthetic Approaches

  • The target’s synthesis likely parallels Compound 22’s EDCI/HOBt-mediated amidation, whereas employs ester hydrolysis under basic conditions. The latter method is cost-effective but may limit functional group compatibility .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 22 Compound Compound
LogP (Predicted) 1.8–2.2 2.5–3.0 2.0–2.5 2.1–2.6
Hydrogen Bond Donors 2 (OH, CONH) 1 (CONH) 1 (COOH) 1 (CONH)
Bioactivity Hypothesized antimicrobial Anticancer (inferred) Antimicrobial Not reported
  • Solubility : The target’s hydroxyethyl group may improve water solubility over ’s methoxyethyl analog, which is more lipophilic.
  • Metabolic Stability : The 7-methoxy group in the target and Compound 22 may slow oxidative metabolism compared to ’s methylsulfanyl group, which is prone to demethylation .

Research Implications

The target compound’s unique hydroxyethyl-furan-carboxamide architecture offers a balance of hydrophilicity and stability, distinguishing it from analogs with purely lipophilic (e.g., ) or reactive (e.g., ) substituents. Further studies should explore its pharmacokinetic profile and antimicrobial efficacy relative to ’s acetic acid derivative.

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both furan and benzofuran moieties, which contribute to its reactivity and biological properties. The following sections will delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Coupling Reactions : Often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-dimethylaminopyridine) under controlled conditions.
  • Oxidation and Reduction : Utilizing potassium permanganate for oxidation and sodium borohydride for reduction processes.

These synthetic routes facilitate the construction of the compound's complex structure, enabling further exploration of its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on benzofuran derivatives have shown promising results against various pathogens:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Benzofuran derivative 1Antitubercular8 μg/mL
Benzofuran derivative 2Antifungal2 μg/mL
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy derivativeAntimicrobial (predicted)TBD

The unique combination of furan and benzofuran rings may enhance the efficacy of this compound in targeting specific microbial pathways .

Anticancer Activity

This compound has also been studied for its anticancer properties. Similar benzofuran derivatives have demonstrated notable cytotoxic effects against various cancer cell lines:

Study ReferenceCell LineIC50 Value (µM)
Flynn et al. MCF-7 (breast cancer)0.46
Yempala et al. Vero cells (mammalian)Low toxicity observed
Recent Study Hep-2 (laryngeal carcinoma)3.25

These findings suggest that the compound may interact with cellular mechanisms involved in tumor growth and proliferation, potentially leading to therapeutic applications in cancer treatment.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity. For instance, inhibition of kinases involved in cancer cell proliferation has been documented.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can increase ROS levels, contributing to their cytotoxic effects against cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various benzofuran derivatives for their antimicrobial properties, N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy showed promising results against Mycobacterium tuberculosis and other pathogenic strains. The study found that modifications to the benzofuran structure significantly affected antimicrobial potency, suggesting that further optimization may enhance efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of related compounds demonstrated that those with methoxy substitutions exhibited enhanced activity against MCF-7 cells compared to unsubstituted analogs. This underscores the potential for modifying functional groups on N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy to improve its anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.